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Compound of Interest

Compound Name: 5-Methyl-3-nitro-1h-pyrazole

CAS No.: 1048925-02-5; 34334-96-8

Cat. No.: B2449841

Get Quote

Introduction & Structural Context[1][2][3][4][5][6][7]
[8]
5-Methyl-3-nitro-1H-pyrazole (CAS: 34334-96-8) is a critical intermediate in the synthesis of

high-energy density materials (HEDMs) and pharmaceutical pharmacophores. Its infrared (IR)

spectrum is complex due to the interplay between the electron-withdrawing nitro group (

), the electron-donating methyl group (

), and the dynamic tautomerism inherent to the pyrazole ring.

For researchers and drug developers, the FT-IR spectrum serves as a primary fingerprint for

purity verification and structural confirmation. This guide deconstructs the spectrum not just as

a list of peaks, but as a map of the molecule's electronic environment.

The Tautomeric Challenge
In the solid state and solution, 1H-pyrazoles exist in rapid equilibrium. For 5-methyl-3-nitro-
1H-pyrazole, the proton on the nitrogen can migrate between N1 and N2.
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Tautomer A: 5-Methyl-3-nitro-1H-pyrazole[1]

Tautomer B: 3-Methyl-5-nitro-1H-pyrazole[1][2]

While often treated as identical due to rapid exchange, this tautomerism significantly broadens

the N-H stretching region and affects the symmetry of ring breathing modes in the IR spectrum.

Experimental Methodology
To obtain a publication-grade spectrum that resolves the fine structure of the nitro and methyl

bands, specific protocols must be followed.

Sample Preparation
The choice of sampling technique fundamentally alters the spectral baseline and peak intensity.

Parameter
KBr Pellet
(Transmission)

ATR (Attenuated
Total Reflectance)

Recommendation

State Solid dispersion Solid surface contact
ATR (Diamond

Crystal)

Sample Qty 1-2 mg in 200 mg KBr < 5 mg pure sample
ATR for speed &

reproducibility

Resolution High (if well-pressed) Medium-High
ATR avoids moisture

bands from KBr

Artifacts
Christiansen effect

(scattering)

Peak shifts at low

wavenumbers

Apply ATR correction

algorithm

Instrument Configuration
Detector: DTGS (Deuterated Triglycine Sulfate) for routine analysis; MCT (Mercury Cadmium

Telluride) for kinetics.

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High resolution for resolving NO₂ splitting).
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Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio; 64 scans recommended

for publication data.

Apodization: Boxcar or Strong-Norton-Beer.

Experimental Workflow Diagram
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(Remove H2O)
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Background
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 Software

Click to download full resolution via product page

Caption: Optimized workflow for acquiring high-fidelity FT-IR data of hygroscopic nitrogen

heterocycles.

Spectral Analysis: The Core Assignments
The spectrum of 5-Methyl-3-nitro-1H-pyrazole is dominated by the strong dipoles of the nitro

group and the hydrogen-bonding network of the pyrazole ring.

Functional Group Region (4000 – 1500 cm⁻¹)
The N-H Stretch (3100 – 3400 cm⁻¹)
Unlike free amines, the pyrazole N-H stretch is rarely a sharp singlet.

Observation: A broad, intense band centered around 3200–3350 cm⁻¹.

Mechanistic Insight: This broadening indicates extensive intermolecular hydrogen bonding

(dimerization) in the solid state. If the spectrum is taken in dilute solution (e.g., CCl₄), this

band sharpens and shifts to ~3450 cm⁻¹.

The C-H Stretches (2800 – 3100 cm⁻¹)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b2449841/docs?utm_src=pdf-body-img#technical-guide-ft-ir-spectrum-of-5-methyl-3-nitro-1h-pyrazole
https://www.benchchem.com/product/b2449841/docs?utm_src=pdf-body#technical-guide-ft-ir-spectrum-of-5-methyl-3-nitro-1h-pyrazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2449841?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This region allows differentiation between the aromatic ring and the methyl substituent.

Aromatic C-H: Weak shoulder at 3050–3100 cm⁻¹.

Methyl (Aliphatic) C-H: Distinct peaks at 2920–2980 cm⁻¹ (Asymmetric) and 2850–2870

cm⁻¹ (Symmetric).

The Nitro Group Asymmetric Stretch (1530 – 1560 cm⁻¹)
This is often the most intense peak in the spectrum.

Assignment:

Position:1530–1550 cm⁻¹.

Diagnostic Value: The position correlates with the conjugation of the pyrazole ring. The

electron-withdrawing nature of the ring shifts this higher than aliphatic nitro groups.

Fingerprint Region (1500 – 600 cm⁻¹)
The Nitro Group Symmetric Stretch (1340 – 1380 cm⁻¹)

Assignment:

Position:1350–1370 cm⁻¹.

Validation: The gap between

and

(approx. 180 cm⁻¹) is characteristic of aromatic nitro compounds.

Pyrazole Ring Modes[2][3]
C=N / C=C Ring Stretch:1480–1510 cm⁻¹.

Ring Breathing:1000–1050 cm⁻¹. This mode is sensitive to the substitution pattern (3,5-

disubstituted).

Summary Table of Characteristic Bands
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Wavenumber
(cm⁻¹)

Intensity
Vibrational Mode
Assignment

Structural Insight

3200 – 3350 Broad, Med
Indicates H-bonded

dimer network

3050 – 3100 Weak Pyrazole ring C4-H

2920 – 2980 Medium hybridized methyl

group

1530 – 1550 Very Strong
Primary diagnostic for

nitro group

1480 – 1510 Strong /
Pyrazole skeletal

vibration

1350 – 1370 Strong
Confirms nitro group

presence

820 – 850 Medium
C-H out-of-plane

bending (C4 position)

Structural Visualization & Logic
The following diagram maps the specific vibrational modes to the chemical structure of 5-
Methyl-3-nitro-1H-pyrazole.
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Caption: Mapping of functional groups to specific IR spectral regions for structural verification.

Quality Control & Impurity Analysis
In a drug development context, the purity of 5-Methyl-3-nitro-1H-pyrazole is paramount. The

FT-IR spectrum provides a rapid "Pass/Fail" check for common synthetic byproducts.

Common Impurities and Spectral Markers
Water (Moisture):

Marker: Broad, rounded band >3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹.

Action: Dry sample in a vacuum oven at 40°C for 4 hours.

Unreacted 3-Methylpyrazole (Starting Material):

Marker: Absence of the strong Nitro bands (1530/1350 cm⁻¹).

Marker: Shift in C=N stretch region.

Isomeric 1-Methyl-3-nitro-pyrazole (Regioisomer):
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Marker: Disappearance of the broad N-H stretch (replaced by a weak C-H mode if N-

methylated).

Logic: If the N-H band at 3200 cm⁻¹ is missing, the methylation likely occurred on the

Nitrogen rather than the Carbon (or the sample is the N-methyl isomer).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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